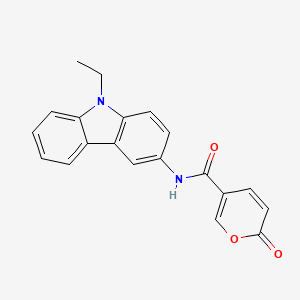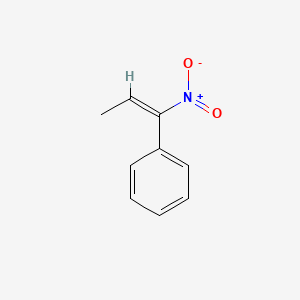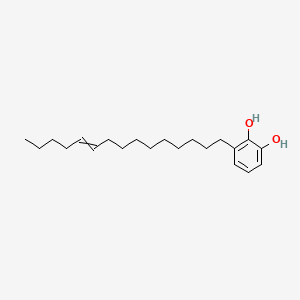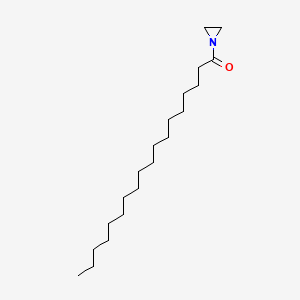
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to crystallization and purification processes to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole-3,5-dicarboxylic acid, and other pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diethoxycarbonylpyrazole: Similar in structure but with different substituents.
Pyrazole-3,5-dicarboxylic acid: The non-esterified form of the compound.
3,5-Dimethylpyrazole: A methyl-substituted derivative with different reactivity.
Uniqueness
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties. These characteristics make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
926030-27-5 |
|---|---|
Molekularformel |
C27H38N6O13 |
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate |
InChI |
InChI=1S/3C9H12N2O4.H2O/c3*1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;/h3*5H,3-4H2,1-2H3,(H,10,11);1H2 |
InChI-Schlüssel |
BINMUCVXDQDRMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)


![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

